molecular formula C18H9Br6O4P B1597995 tris(2,4-dibromophenyl) phosphate CAS No. 49690-63-3

tris(2,4-dibromophenyl) phosphate

Cat. No.: B1597995
CAS No.: 49690-63-3
M. Wt: 799.7 g/mol
InChI Key: LRSNDFOWYYKLHB-UHFFFAOYSA-N
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Description

It is primarily utilized as an additive flame retardant in various plastics and polymers. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable component in fire safety applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2,4-dibromophenyl) phosphate typically involves the reaction of 2,4-dibromophenol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3C6H3Br2OH+POCl3(C6H3Br2O)3PO+3HCl3 \text{C}_6\text{H}_3\text{Br}_2\text{OH} + \text{POCl}_3 \rightarrow (\text{C}_6\text{H}_3\text{Br}_2\text{O})_3\text{PO} + 3 \text{HCl} 3C6​H3​Br2​OH+POCl3​→(C6​H3​Br2​O)3​PO+3HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through various techniques such as distillation and recrystallization to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

tris(2,4-dibromophenyl) phosphate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the phenol rings can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenolic groups can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation reactions can produce quinones or other oxidized phenolic compounds.

Scientific Research Applications

tris(2,4-dibromophenyl) phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a flame retardant additive in the synthesis of polymers and plastics.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of flame-retardant materials for construction, electronics, and textiles.

Mechanism of Action

The mechanism by which tris(2,4-dibromophenyl) phosphate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound also forms a protective char layer on the material’s surface, further reducing flammability.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4,6-tribromo-, phosphate (31): Another brominated organophosphate used as a flame retardant.

    Phenol, 2,4-dichloro-, phosphate (31): A chlorinated analog with similar flame-retardant properties.

    Phenol, 2,4-dibromo-, phosphate (21): A compound with a different stoichiometry but similar applications.

Uniqueness

tris(2,4-dibromophenyl) phosphate is unique due to its specific bromination pattern, which provides optimal flame-retardant properties. Its effectiveness in reducing flammability, combined with its stability and compatibility with various materials, makes it a preferred choice in many applications.

Properties

IUPAC Name

tris(2,4-dibromophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Br6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEDYCTUPMFWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Br6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950561
Record name Tris(2,4-dibromophenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2788-11-6
Record name Phenol, 2,4-dibromo-, phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,4-dibromophenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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